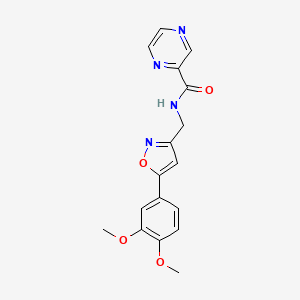

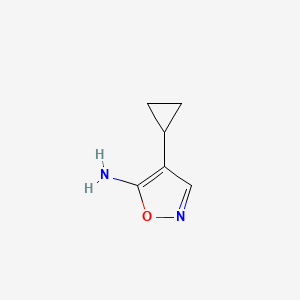

![molecular formula C9H5BrF2N2O2 B2682892 8-溴-2-(二氟甲基)咪唑并[1,2-a]吡啶-3-甲酸 CAS No. 2514942-06-2](/img/structure/B2682892.png)

8-溴-2-(二氟甲基)咪唑并[1,2-a]吡啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

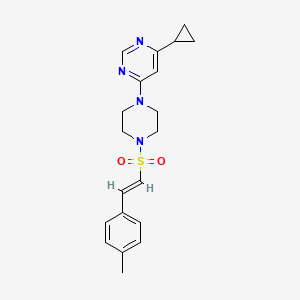

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 291.05 . It is a solid at room temperature . The IUPAC name for this compound is 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a boiling point of 213-215 degrees Celsius .科学研究应用

咪唑并[1,2-a]杂环的自动化合成

通过全自动连续流工艺,已取得咪唑并[1,2-a]吡啶-2-羧酸及其酰胺(包括 Mur 连接酶抑制剂)合成的重大进展。与传统的烧瓶内方法相比,此方法无需分离中间体,展示了一种生产这些化合物的高效方法(Herath 等人,2010 年)。

咪唑并[1,2-a]吡啶衍生物的表征

对咪唑并[1,2-a]吡啶羧酸衍生物的研究已导致了多功能合成路线的开发,从市售的 2-氨基吡啶开始。这项工作探索了各种反应条件和催化剂,有助于这些化合物在化学合成中的更广泛应用(杜慧如,2014 年)。

作为酪氨酰-tRNA 合成酶抑制剂的潜力

新型 6-溴-咪唑并[4,5-b]吡啶衍生物已被合成和表征,其中一些显示出作为酪氨酰-tRNA 合成酶抑制剂的潜力。这些发现对于治疗研究具有重要意义,突出了咪唑并[1,2-a]吡啶衍生物在药物发现中的潜力(Jabri 等人,2023 年)。

由 1,1-二溴-1-烯烃合成

已开发出一种由 1,1-二溴-1-烯烃和 2-氨基甲基吡啶合成咪唑并[1,5-a]吡啶的有效方法,利用无机碱和中度加热。该方法为合成活化羧基基团合成子开辟了新途径(张等人,2010 年)。

羟基咪唑并[1,2-a]吡啶衍生物的合成

还进行了 8-羟基咪唑并[1,2-a]吡啶-2-羧酸及其衍生物的合成研究。这些化合物进一步与各种氨基酸衍生物偶联,展示了咪唑并[1,2-a]吡啶支架在合成复杂分子中的灵活性(Stanovnik 等人,2008 年)。

咪唑并[1,5-a]吡啶-1-羧酸的高效制备

已报道了一种合成咪唑并[1,5-a]吡啶-1-羧酸的新颖且有效的方法,展示了用三氟乙酸酐进行一锅处理,然后通过卤代甲烷裂解转化为羧酸(Tverdiy 等人,2016 年)。

作用机制

While the specific mechanism of action for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is not mentioned in the retrieved documents, imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles . They are crucial target products and key intermediates in the preparation of important drugs and promising drug candidates .

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The future directions in this field may involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties of imidazo[1,2-a]pyridines.

属性

IUPAC Name |

8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGPDUCWEQEIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

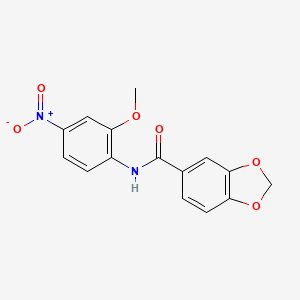

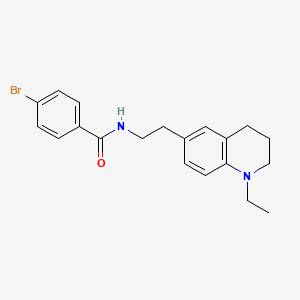

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

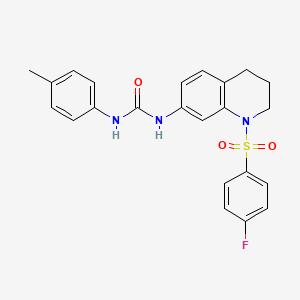

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)